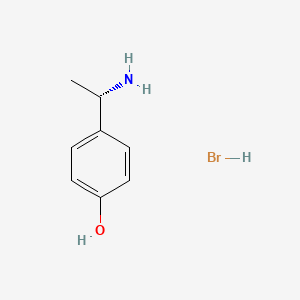
(S)-1-(4-Hydroxyphenyl)ethylamine Bromide Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “(S)-1-(4-Hydroxyphenyl)ethylamine Bromide Salt” typically consist of multiple atoms bonded together. The “(S)” in the name indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific three-dimensional configuration .
Synthesis Analysis
The synthesis of a compound depends on its structure and the starting materials available. For example, phenacyl bromides are used as building blocks in synthetic organic chemistry, serving as a key model for the development of various biologically important heterocyclic compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the positions of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
The chemical reactions a compound can undergo depend on its molecular structure. For instance, phenacyl bromides can be used in the preparation of heterocyclic compounds through one-pot multicomponent reactions .Physical and Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. For instance, 4-Hydroxyacetophenone, a related compound, has a melting point of 109-111 °C and is soluble in 95% ethanol .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antileishmanial Activity : A study discovered new 4-hydroxyphenyl phosphonium salt derivatives with potent activity against the protozoan parasite Leishmania donovani. One compound significantly reduced the parasite load in infected mice and showed a promising antileishmanial lead due to its ability to cross the plasma membrane and target the mitochondria of Leishmania parasites, contributing to its leishmanicidal effect (Manzano et al., 2019).
Materials Science Applications
Drug Delivery Materials : The potential biomedical application of poly(3,4-dihyroxyphenyl)ethylamine, known as polydopamine (p(DA)) particles, has been explored. These particles are non-toxic, blood-compatible, and exhibit antioxidant properties, making them suitable for drug delivery applications. The study highlighted their efficacy in delivering acyclovir, showcasing their potential as active agent/drug delivery devices (Sahiner et al., 2018).
Mécanisme D'action
Target of Action
It is known that the compound is synthesized using engineered transaminase polypeptides . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule, playing a crucial role in amino acid metabolism.
Mode of Action
The mode of action of (S)-4-(1-Aminoethyl)phenol hydrobromide involves the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is facilitated by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases .
Biochemical Pathways
The compound is synthesized from phenol or catechol, which are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds .
Result of Action
The compound and related compounds synthesized using the engineered transaminases are useful in the production of active pharmaceutical ingredients .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The (S)-4-(1-Aminoethyl)phenol hydrobromide is involved in the catalytic asymmetric synthesis of α-chiral primary amines . It interacts with engineered transaminase polypeptides, which have the ability to convert the substrate, 3’-hydroxyacetophenone, to (S)-4-(1-Aminoethyl)phenol hydrobromide in enantiomeric excess and high percentage conversion .
Cellular Effects
It is known that the compound’s interactions with transaminase enzymes can influence cellular function .
Molecular Mechanism
The molecular mechanism of (S)-4-(1-Aminoethyl)phenol hydrobromide involves the formation of an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This leads to the formation of a planar quinonoid intermediate, a ketimine, and finally a hemiaminal, resulting in the production of the ketone product .
Metabolic Pathways
It is known that the compound interacts with transaminase enzymes during its metabolic processes .
Propriétés
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBMKOZPQAHRA-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
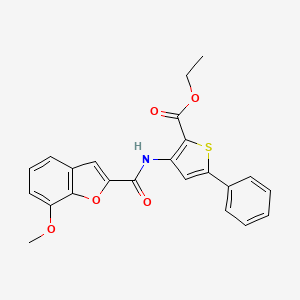
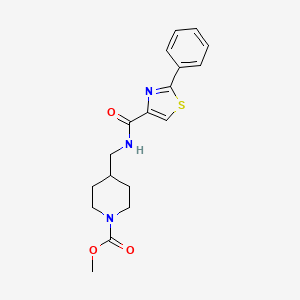
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2975109.png)
![(3-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2975111.png)
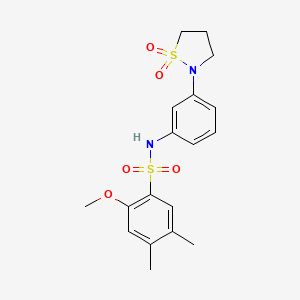
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2975114.png)

![1-benzyl-N-butyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2975116.png)
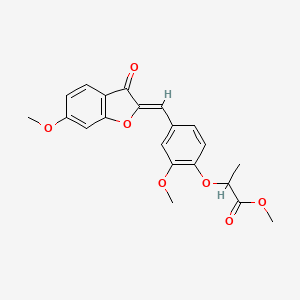


![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

